molecular formula C16H26O B154799 Dispiro[5.2.5.2]hexadecan-1-one CAS No. 1781-84-6

Dispiro[5.2.5.2]hexadecan-1-one

Cat. No. B154799
CAS RN: 1781-84-6
M. Wt: 234.38 g/mol
InChI Key: SBWYEZVNSQSLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[5.2.5.2]hexadecan-1-one is a novel synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has a unique structure with two spirocyclic rings that are fused together, making it an interesting target for chemical synthesis and biological evaluation.2.5.2]hexadecan-1-one.

Mechanism Of Action

The mechanism of action of Dispiro[5.2.5.2]hexadecan-1-one is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to have a high affinity for membranes, which may contribute to its ability to cross cellular membranes and target specific cells. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been shown to interact with certain proteins, which may contribute to its biological activity.

Biochemical And Physiological Effects

Dispiro[5.2.5.2]hexadecan-1-one has been shown to have various biochemical and physiological effects. This compound has been shown to have a low toxicity profile, making it a safe candidate for biological applications. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been shown to have excellent cell-penetrating properties, which may contribute to its ability to target specific cells. Finally, this compound has been shown to have excellent photophysical properties, making it an ideal candidate for imaging applications.

Advantages And Limitations For Lab Experiments

Dispiro[5.2.5.2]hexadecan-1-one has several advantages and limitations for lab experiments. One of the main advantages is its ability to cross cellular membranes and target specific cells, making it an ideal candidate for drug delivery applications. Additionally, this compound has excellent photophysical properties, making it an ideal candidate for imaging applications. However, one of the main limitations of Dispiro[5.2.5.2]hexadecan-1-one is its complex structure, which may make it difficult to synthesize and purify.

Future Directions

There are several future directions for the study of Dispiro[5.2.5.2]hexadecan-1-one. One potential direction is the development of new synthetic methods for producing this compound, which may improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of Dispiro[5.2.5.2]hexadecan-1-one, which may lead to the development of new applications for this compound. Finally, future studies are needed to evaluate the potential toxicity of this compound, which may impact its use in biological applications.
Conclusion:
In conclusion, Dispiro[5.2.5.2]hexadecan-1-one is a novel synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has a unique structure with two spirocyclic rings that are fused together, making it an interesting target for chemical synthesis and biological evaluation. While there is still much to learn about the mechanism of action and potential applications of Dispiro[5.2.5.2]hexadecan-1-one, the future looks promising for this compound.

Synthesis Methods

The synthesis of Dispiro[5.2.5.2]hexadecan-1-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of a diketone intermediate, which is then reacted with a diaminohexane to form the spirocyclic rings. The final step involves the oxidation of the intermediate to form Dispiro[5.2.5.2]hexadecan-1-one. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.

Scientific Research Applications

Dispiro[5.2.5.2]hexadecan-1-one has been extensively studied for its potential use in various scientific applications. One of the most promising applications is its use as a fluorescent probe for biological imaging. This compound has been shown to have excellent photophysical properties, making it an ideal candidate for imaging applications. Additionally, Dispiro[5.2.5.2]hexadecan-1-one has been studied for its potential use as a drug delivery agent, due to its ability to cross cellular membranes and target specific cells.

properties

CAS RN

1781-84-6

Product Name

Dispiro[5.2.5.2]hexadecan-1-one

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

dispiro[5.2.59.26]hexadecan-14-one

InChI

InChI=1S/C16H26O/c17-14-6-2-5-9-16(14)12-10-15(11-13-16)7-3-1-4-8-15/h1-13H2

InChI Key

SBWYEZVNSQSLAR-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCC3(CCCCC3=O)CC2

Canonical SMILES

C1CCC2(CC1)CCC3(CCCCC3=O)CC2

synonyms

Dispiro[5.2.5.2]hexadecan-1-one

Origin of Product

United States

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